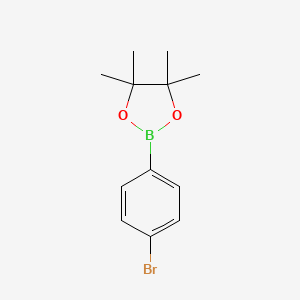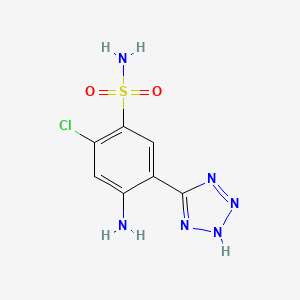
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
Übersicht
Beschreibung
The compound 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a derivative of tetrazole, which is a class of synthetic organic compounds characterized by a 1,2,3,4-tetrazole ring. Tetrazoles are known for their various applications in medicinal chemistry and as corrosion inhibitors. The specific compound , while not directly studied in the provided papers, is related to the compounds that have been analyzed and can be inferred to have similar properties and potential applications.
Synthesis Analysis
The synthesis of a related compound, 5-(2-Amino-4-chlorophenyl)tetrazole, was described in one of the papers. The process involved the preparation of 2-amino-4-chlorocyanobenzene from 4-chloro-2-nitrobenzoic acid, followed by a reaction with sodium azide to form the tetrazole ring. The final product was obtained with a total yield of 70%, and its purity was confirmed by HPLC to be 99% . This synthesis route could potentially be adapted for the synthesis of this compound by incorporating a sulfamoyl functional group at the appropriate step.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized, and its geometry was calculated using density functional theory (DFT) . The structural data obtained from such studies are crucial for understanding the electronic properties and potential reactivity of the compound.
Chemical Reactions Analysis
Tetrazole derivatives are known to participate in various chemical reactions due to their reactivity. For example, 2-Aminophenyl-1H-pyrazole has been used as a directing group for copper-mediated C-H amidation and sulfonamidation . Although the specific reactions of this compound are not detailed in the provided papers, it can be anticipated that it would undergo similar reactions due to the presence of reactive amino and tetrazole groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives can be inferred from related compounds. For instance, the corrosion inhibition performance of 5-(3-aminophenyl)tetrazole on Cu–Ni alloy in seawater suggests that tetrazole derivatives can form protective films and function as effective corrosion inhibitors . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be studied using DFT calculations, as was done for the 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are essential for predicting the behavior of the compound in various environments and for designing new chemical entities for specific applications.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole showed significant inhibition of stainless steel corrosion in an acidic medium. This was demonstrated through potentiodynamic polarization and electrochemical impedance spectroscopy. The adsorption of this compound onto stainless steel surfaces followed the Langmuir adsorption model, suggesting its potential as a protective agent against metal corrosion (Ehsani et al., 2014).
Medicinal Chemistry
In medicinal chemistry, 5-substituted 1H-tetrazoles, a category including the specific compound , are used as bioisosteric replacements for carboxylic acids. These compounds feature in various clinical drugs, indicating their significance in pharmaceutical development. The synthesis of these compounds is an area of ongoing research, focusing on efficient and environmentally friendly methods (Mittal & Awasthi, 2019).
Drug Design and Molecular Docking
Molecular docking studies of tetrazole derivatives, including those structurally similar to this compound, have been performed to understand their interaction within the active sites of enzymes like cyclooxygenase-2. These studies are crucial for drug design, allowing for a deeper understanding of how these molecules may function as inhibitors or activators in biological systems (Al-Hourani et al., 2015).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives are important for understanding their potential applications. For instance, methods for synthesizing tetrazole derivatives have been developed, which are crucial for the exploration of their uses in various fields, including agriculture and medicine (Khamooshi & Haghighi Kekhaiye Jhaleh, 2013).
Antihypertensive Activity
Some tetrazole derivatives, including those related to this compound, have been studied for their potential antihypertensive activity. The synthesis of these compounds and their evaluation in pharmacological contexts demonstrate the broad range of possible applications for tetrazole derivatives in therapeutic settings (Sharma et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of the compound “5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole”, also known as “2-Chloro-5-(1H-tetrazol-5-yl)sulphanilamide”, are currently unknown. This compound is a derivative of sulphanilamide, which is known to inhibit bacterial enzymes involved in folic acid synthesis . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. If it does inhibit enzymes involved in folic acid synthesis like sulphanilamide, it could disrupt DNA synthesis and cell division in bacteria, leading to their death .
Result of Action
If it acts similarly to sulphanilamide, it could lead to bacterial death by inhibiting folic acid synthesis and thus DNA synthesis . .
Eigenschaften
IUPAC Name |
4-amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6O2S/c8-4-2-5(9)3(7-11-13-14-12-7)1-6(4)17(10,15)16/h1-2H,9H2,(H2,10,15,16)(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHJHVJXPHYALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002561 | |
| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82212-14-4 | |
| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82212-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(1H-tetrazol-5-yl)sulphanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082212144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(1H-tetrazol-5-yl)sulphanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





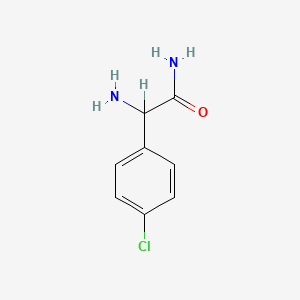

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)
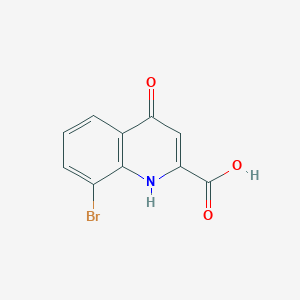

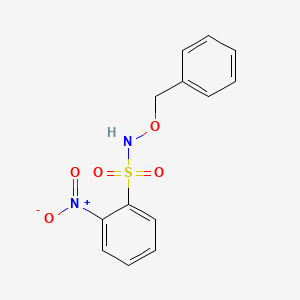


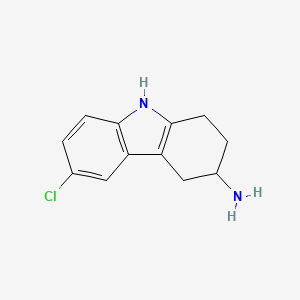
![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)

